

IUPAC name and synonyms for C8H10BrN

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Compound of Interest

Compound Name:	(4-Bromo-2-methylphenyl)methanamine
Cat. No.:	B151677

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An In-depth Technical Guide to the Isomers of C8H10BrN

This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C8H10BrN. Due to the existence of numerous structural isomers, this document will focus on a selection of the most prominent and well-documented isomers, providing their IUPAC names, synonyms, key properties, detailed experimental protocols for their synthesis, and their applications in research and industry.

Introduction to C8H10BrN Isomers

The molecular formula C8H10BrN represents a variety of aromatic compounds. The structural diversity arises from the different substitution patterns of the bromo, amino, and ethyl or dimethyl groups on the benzene ring, as well as the arrangement of atoms in the side chains. These isomers are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]} This guide will primarily focus on three exemplary isomers: 4-(2-Bromoethyl)aniline, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.

Isomer Profile: 4-(2-Bromoethyl)aniline

IUPAC Name: 4-(2-bromoethyl)aniline^[4]

Synonyms:

- 1-(4-Aminophenyl)-2-bromoethane^[4]

- 4-(2-BROMOETHYL)-PHENYLAMINE[4]
- Benzenamine, 4-(2-bromoethyl)-[4]

CAS Number: 39232-03-6[4]

2.1. Physicochemical Properties

Property	Value	Reference
Molecular Weight	200.08 g/mol	[4]
InChIKey	WNPSMKHXUKDOBN- UHFFFAOYSA-N	[4]
SMILES	C1=CC(=CC=C1CCBr)N	[4]

2.2. Synthesis Protocols

Method 1: Reductive Amination of 4-Nitrophenethyl Bromide

A common synthetic route involves the reductive amination of 4-nitrophenethyl bromide with aniline, utilizing sodium borohydride as the reducing agent.[1]

Method 2: Reaction of 4-Iodoaniline with 1,2-Dibromoethane

This compound can also be obtained through the reaction of 4-iodoaniline with 1,2-dibromoethane in the presence of a copper(I) iodide catalyst.[1]

Note: Detailed, step-by-step experimental protocols for the synthesis of 4-(2-Bromoethyl)aniline are not readily available in the public domain, likely due to the compound's reactive nature and potential for self-reaction.[5] The amine group can act as a nucleophile, and the bromoethyl group contains a good leaving group, which can lead to intermolecular reactions.[5][6] It is often suggested to use the hydrochloride salt to protect the amine group during reactions.[5]

2.3. Applications

4-(2-Bromoethyl)aniline is a versatile intermediate in organic synthesis.[\[1\]](#) Its bifunctional nature, with a nucleophilic amino group and an electrophilic bromoethyl group, allows for a wide range of chemical transformations.[\[6\]](#)

- Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for various more complex molecules with potential biological activity.[\[1\]](#)
- Bioconjugation: The amine group can be used to link the molecule to proteins, peptides, or antibodies.[\[1\]](#)
- Nucleophilic Substitution Reactions: The bromoethyl group is susceptible to substitution by various nucleophiles, enabling the introduction of diverse functional groups.[\[1\]](#)[\[6\]](#)

Isomer Profile: 3-Bromo-N,N-dimethylaniline

IUPAC Name: 3-bromo-N,N-dimethylaniline[\[7\]](#)

Synonyms:

- Benzenamine, 3-bromo-N,N-dimethyl-[[7](#)]
- m-Bromo-N,N-dimethylaniline[\[8\]](#)
- (3-Bromophenyl)dimethylamine[\[8\]](#)

CAS Number: 16518-62-0[\[7\]](#)

3.1. Physicochemical and Spectral Data

Property	Value	Reference
Molecular Weight	200.08 g/mol	[7]
Density	1.402 g/mL at 25 °C	[9]
Boiling Point	100-104 °C at 2 Torr	[8]
Refractive Index	n _{20/D} 1.6015	[9]
InChIKey	USEXQPWLGBYNT-UHFFFAOYSA-N	[7]
SMILES	CN(C)c1ccccc(Br)c1	[9]

3.2. Synthesis Protocol: Synthesis of 3-bromo-N,N-dimethylaniline N-oxide

The following protocol describes the synthesis of the N-oxide derivative, which is a common intermediate.

Experimental Protocol:

- A solution of 3-bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol) in dichloromethane (25 mL) is added dropwise to a solution of m-CPBA (77%, 0.99 g, 6.0 mmol, 1.2 equiv) in dichloromethane (25 mL) at 23 °C.[10]
- The resulting solution is stirred at 23 °C for 60 minutes.[10]
- The solution is then concentrated in vacuo to yield a crude product.[10]
- The crude product is purified using flash chromatography on basic alumina, eluting with a gradient from dichloromethane to 2% methanol in dichloromethane.[10]
- This process yields 3-bromo-N,N-dimethylaniline N-oxide as a white solid (0.68 g, 63% yield).[10]

3.3. Applications

3-Bromo-N,N-dimethylaniline is a valuable reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

- Fluorination Reactions: It is used in fluorination reactions with metal fluorides in the presence of a palladium precatalyst to prepare 3-fluoro-N,N-dimethylaniline.[11][12][13]

Isomer Profile: 4-Bromo-N,N-dimethylaniline

IUPAC Name: 4-bromo-N,N-dimethylaniline[14]

Synonyms:

- p-Bromo-N,N-dimethylaniline[15]
- N,N-Dimethyl-p-bromoaniline[15]
- 1-Bromo-4-(dimethylamino)benzene[15]

CAS Number: 586-77-6[14]

4.1. Physicochemical and Spectral Data

Property	Value	Reference
Molecular Weight	200.08 g/mol	[14]
Melting Point	52-54 °C	[16]
Boiling Point	264 °C	[16]
InChIKey	XYZWMVYYUIMRIZ- UHFFFAOYSA-N	[14]
SMILES	CN(C)C1=CC=C(C=C1)Br	[14]
Spectral Data	1H NMR, 13C NMR, IR, MS data are available.	[14][17]

4.2. Synthesis Protocols

Method 1: Bromination of N,N-dimethylaniline

Experimental Protocol:

- Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.[18]
- Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid.[18]
- Dilute the reaction mixture with water to precipitate the product.[18]
- Filter the precipitate and recrystallize from alcohol.[18]
- The yield is reported to be nearly quantitative (16-17 g). The product is obtained as white plates with a melting point of 55 °C.[18]

Method 2: N,N-dimethylation of 4-bromoaniline

Experimental Protocol:

- Add glacial acetic acid (7.3 mL, 130 mmol) dropwise to a mixture of 4-bromoaniline (3.0 g), paraformaldehyde (3.9 g), and sodium cyanoborohydride (7.9 g, 130 mmol) in tetrahydrofuran (100 mL) at 23 °C.[19]
- Heat the mixture to 50 °C and stir for 18 hours.[19]
- Cool the reaction mixture to 23 °C.[19]
- Partition the mixture between a saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).[19]
- Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).[19]
- The combined organic layers are then worked up to isolate the product.[19]

4.3. Applications

4-Bromo-N,N-dimethylaniline is a crucial intermediate in the pharmaceutical and fine chemical industries.[3][20]

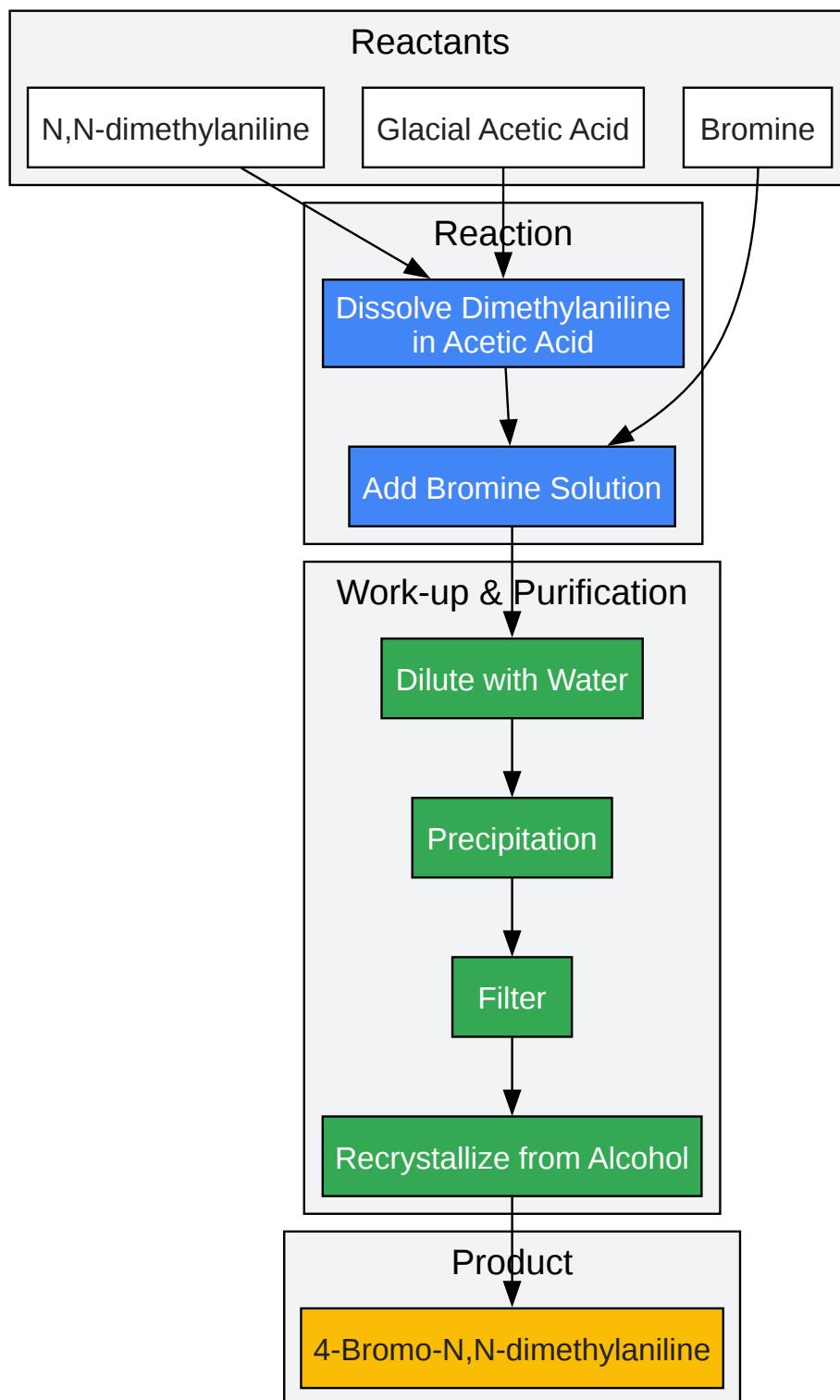
- Pharmaceutical Intermediate: It is a key starting material in the synthesis of Mifepristone, a medication used in reproductive health.[20]

- **Organic Synthesis:** It is a versatile building block for creating a variety of specialty chemicals, agrochemicals, and dyes.[2][20]
- **Analytical Standard:** It is used as an internal standard for the determination of iodine in pharmaceuticals, iodate in iodized salt, and organically bound iodine in milk and vegetables. [21][22]

Visualizations of Chemical Processes

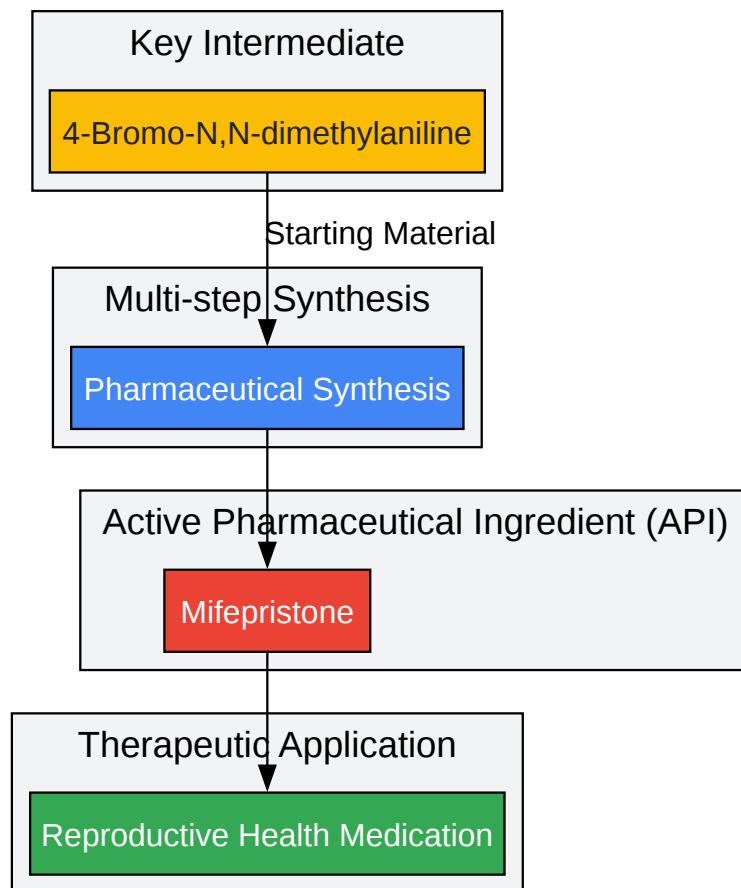
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the isomers of C8H10BrN.

Synthesis of 4-Bromo-N,N-dimethylaniline

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Caption: Workflow for the synthesis of 4-Bromo-N,N-dimethylaniline.

Role of 4-Bromo-N,N-dimethylaniline as a Pharmaceutical Intermediate



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